Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate
Description
Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked via a propyl carbamoyl bridge to a methyl benzoate group. This structure combines aromatic, hydrogen-bonding, and lipophilic moieties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
methyl 4-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-10-17-21-11-14(12-23(17)22-13)4-3-9-20-18(24)15-5-7-16(8-6-15)19(25)26-2/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGJNQVXQKBQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a key enzyme involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to interact with their targets (like cdk2) and inhibit their activity, leading to alterations in cell cycle progression.
Biological Activity
Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine moiety. Its molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of approximately 352.39 g/mol. The structural components include:
- Pyrazolo[1,5-a]pyrimidine core : Known for its role in various biological activities.
- Carbamoyl and benzoate groups : Contributing to its solubility and interaction with biological targets.
This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition disrupts normal cell cycle progression, leading to:
- Reduced cell proliferation : In various cancer cell lines.
- Increased apoptosis : Enhancing cell death in tumor cells where CDK2 is overactive.
The compound binds specifically to the ATP-binding site of CDK2, demonstrating a targeted approach to modulate kinase activity involved in cell cycle regulation .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer types by targeting CDK2. The following table summarizes key findings from recent studies:
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 0.5 | CDK2 inhibition | |
| Lung Cancer | 0.7 | Apoptosis induction | |
| Colon Cancer | 0.4 | Cell cycle arrest |
These studies emphasize the compound's potential as a therapeutic agent in oncology.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. Variations in the pyrazolo[1,5-a]pyrimidine scaffold have been explored to enhance potency and selectivity against CDK2. Key findings include:
- Substituents on the pyrazolo ring : Influence binding affinity and specificity for CDK2.
- Alteration of the benzoate group : Affects solubility and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Study on Breast Cancer Cell Lines : The compound was shown to effectively reduce tumor growth in xenograft models by inhibiting CDK2 activity .
- Lung Cancer Research : In vitro assays demonstrated that treatment with this compound led to significant apoptosis in A549 lung cancer cells .
- Combination Therapy Trials : Preliminary studies suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating potential for multi-drug regimens .
Scientific Research Applications
Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate is a synthetic organic compound classified as a heterocyclic compound with a molecular weight of approximately 352.3871 g/mol. It is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various diseases.
Scientific Research Applications
This compound has several applications in scientific research:
- CDK2 Inhibition Studies have indicated that this compound interacts specifically with Cyclin-Dependent Kinase 2 (CDK2) and potentially other kinases involved in cell cycle regulation. Its mechanism of action includes binding to the ATP-binding site of CDK2, inhibiting its activity, which subsequently disrupts normal cell cycle progression. This interaction underlines its potential therapeutic role in managing cancers characterized by dysregulated CDK activity.
- Cancer Therapeutics The compound's ability to target CDK2 suggests potential applications in cancer therapeutics, particularly in tumors where CDK2 plays a critical role in cell cycle progression. The inhibition of CDK2 affects cell cycle regulation, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzoate | Similar core structure | Potentially similar kinase inhibition |
| Methyl 4-((3-(1H-pyrazol-3-yl)propyl)carbamoyl)benzoate | Different heterocycle | Varies; less studied |
| Methyl 4-(3-(triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate | Triazole instead of pyrazole | Known kinase inhibitor |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s pyrazolo[1,5-a]pyrimidine core is shared with several analogs, but substituents critically influence activity and physicochemical properties:
Table 1. Key Structural and Molecular Comparisons
Substituent Effects on Bioactivity
- Quinoline vs. Methyl Groups: DMH3 () incorporates a quinoline moiety, enhancing π-π stacking and hydrophobic interactions with targets like BMP receptors. In contrast, the methyl group in the target compound may reduce steric hindrance, favoring different binding modes.
- Sulfonamide vs.
- Triazolo-pyrimidine Systems : Compounds from exhibit herbicidal activity, suggesting that nitrogen-rich heterocycles (e.g., triazolo-pyrimidines) may favor agrochemical applications over medicinal uses.
Physicochemical and Pharmacokinetic Properties
- The target compound’s benzoate ester may balance lipophilicity (logP ~3.2) and aqueous solubility.
- Metabolic Stability : The methyl ester in the target compound is susceptible to hydrolysis, whereas DMH3’s tertiary amine and aryl ether linkages may confer greater metabolic stability .
Q & A
Basic: What are the standard synthetic routes for Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate?
Answer:
The synthesis typically involves a multi-step process:
Pyrazolo[1,5-a]pyrimidine Core Formation: Condensation of 4-(3-chlorophenyl)-1H-pyrazol-5-amine with acetylated dicarbonyl compounds (e.g., dimethyl 2-acetylsuccinate) in xylene under reflux with acid catalysis (e.g., p-toluenesulfonic acid) to form the pyrazolo-pyrimidine intermediate .
Carbamoyl Linkage: Coupling the intermediate with methyl 4-(isocyanate)benzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF .
Key Validation: Monitor reaction progress via TLC and confirm purity using LC-MS (e.g., m/z ~377 [M+H]+ as seen in analogous compounds) .
Advanced: How can contradictory bioactivity data in different assay models be resolved?
Answer:
Contradictions often arise from assay-specific variables. To address this:
- Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase activity assays) with cell-based viability assays (e.g., IC50 in cancer cell lines). Adjust ATP concentrations in kinase assays to mimic physiological conditions .
- Pharmacokinetic Profiling: Evaluate compound stability (e.g., microsomal incubation) and membrane permeability (Caco-2 assays) to rule out false negatives due to metabolic instability .
- Structural Confirmation: Ensure batch-to-batch consistency via HRMS and NMR (e.g., δ 8.53 ppm for pyrimidine protons in DMSO-d6) to exclude impurities as confounding factors .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- LC-MS/MS: Confirm molecular weight (e.g., m/z ~377 [M+H]+) and fragmentation patterns .
- 1H/13C NMR: Identify key protons (e.g., methyl groups at δ 3.20–3.87 ppm, aromatic protons at δ 7.17–8.53 ppm) and carbons (e.g., carbonyl carbons at ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate exact mass (e.g., 377.0800 [M+H]+) to rule out isobaric impurities .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Scaffold Modification: Vary substituents on the pyrazolo-pyrimidine (e.g., 2-methyl group) and benzoate (e.g., para-carbamoyl position) to assess steric/electronic effects .
- Computational Docking: Use software like AutoDock to predict binding modes to target proteins (e.g., VEGF or BMP receptors) .
- In Vitro Screening: Test derivatives in dose-response assays (e.g., 10 nM–100 µM) to quantify potency shifts. Prioritize compounds with >50% inhibition at 1 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
